Cas no 2229631-99-4 (O-2-(3-fluoropyridin-2-yl)ethylhydroxylamine)

O-2-(3-Fluoropyridin-2-yl)ethylhydroxylamine is a fluorinated pyridine derivative with a hydroxylamine functional group, offering versatility in synthetic chemistry applications. Its key structural features include a 3-fluoropyridyl moiety, which enhances electronic properties and reactivity, and an ethylhydroxylamine linker, enabling use as a building block for heterocyclic synthesis or as a precursor for N–O bond-containing compounds. The fluorine substituent contributes to improved metabolic stability and binding affinity in medicinal chemistry contexts. This compound is particularly valuable in the development of pharmaceuticals, agrochemicals, and functional materials, where its balanced reactivity and selectivity are advantageous. Proper handling is required due to the potential sensitivity of the hydroxylamine group.
O-2-(3-fluoropyridin-2-yl)ethylhydroxylamine structure
2229631-99-4 structure
商品名:O-2-(3-fluoropyridin-2-yl)ethylhydroxylamine
CAS番号:2229631-99-4
MF:C7H9FN2O
メガワット:156.157564878464
CID:6235571
PubChem ID:165686097

O-2-(3-fluoropyridin-2-yl)ethylhydroxylamine 化学的及び物理的性質

名前と識別子

    • O-2-(3-fluoropyridin-2-yl)ethylhydroxylamine
    • 2229631-99-4
    • O-[2-(3-fluoropyridin-2-yl)ethyl]hydroxylamine
    • EN300-1998565
    • インチ: 1S/C7H9FN2O/c8-6-2-1-4-10-7(6)3-5-11-9/h1-2,4H,3,5,9H2
    • InChIKey: RACJVBHLQHODCG-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC=CN=C1CCON

計算された属性

  • せいみつぶんしりょう: 156.06989108g/mol
  • どういたいしつりょう: 156.06989108g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 113
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 48.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

O-2-(3-fluoropyridin-2-yl)ethylhydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1998565-1g
O-[2-(3-fluoropyridin-2-yl)ethyl]hydroxylamine
2229631-99-4
1g
$1172.0 2023-09-16
Enamine
EN300-1998565-2.5g
O-[2-(3-fluoropyridin-2-yl)ethyl]hydroxylamine
2229631-99-4
2.5g
$2295.0 2023-09-16
Enamine
EN300-1998565-0.5g
O-[2-(3-fluoropyridin-2-yl)ethyl]hydroxylamine
2229631-99-4
0.5g
$1124.0 2023-09-16
Enamine
EN300-1998565-5.0g
O-[2-(3-fluoropyridin-2-yl)ethyl]hydroxylamine
2229631-99-4
5g
$3396.0 2023-06-01
Enamine
EN300-1998565-0.1g
O-[2-(3-fluoropyridin-2-yl)ethyl]hydroxylamine
2229631-99-4
0.1g
$1031.0 2023-09-16
Enamine
EN300-1998565-0.25g
O-[2-(3-fluoropyridin-2-yl)ethyl]hydroxylamine
2229631-99-4
0.25g
$1078.0 2023-09-16
Enamine
EN300-1998565-0.05g
O-[2-(3-fluoropyridin-2-yl)ethyl]hydroxylamine
2229631-99-4
0.05g
$983.0 2023-09-16
Enamine
EN300-1998565-1.0g
O-[2-(3-fluoropyridin-2-yl)ethyl]hydroxylamine
2229631-99-4
1g
$1172.0 2023-06-01
Enamine
EN300-1998565-10.0g
O-[2-(3-fluoropyridin-2-yl)ethyl]hydroxylamine
2229631-99-4
10g
$5037.0 2023-06-01
Enamine
EN300-1998565-10g
O-[2-(3-fluoropyridin-2-yl)ethyl]hydroxylamine
2229631-99-4
10g
$5037.0 2023-09-16

O-2-(3-fluoropyridin-2-yl)ethylhydroxylamine 関連文献

O-2-(3-fluoropyridin-2-yl)ethylhydroxylamineに関する追加情報

Professional Introduction to Compound with CAS No. 2229631-99-4 and Product Name: O-2-(3-fluoropyridin-2-yl)ethylhydroxylamine

The compound with the CAS number 2229631-99-4 and the product name O-2-(3-fluoropyridin-2-yl)ethylhydroxylamine represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug development and biotechnology. The presence of a fluoropyridine moiety and an hydroxylamine functional group makes it a versatile intermediate for synthesizing novel bioactive molecules.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated heterocyclic compounds, owing to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. Among these, 3-fluoropyridine derivatives have been extensively studied for their role in modulating various biological pathways. The specific substitution pattern in O-2-(3-fluoropyridin-2-yl)ethylhydroxylamine positions it as a promising candidate for further investigation in medicinal chemistry.

The hydroxylamine group attached to the ethyl chain introduces reactivity that can be exploited in the synthesis of more complex molecules. This feature is particularly valuable in the development of enzyme inhibitors, antioxidants, and other therapeutic agents. The compound's ability to participate in nucleophilic substitution reactions makes it a valuable building block for constructing pharmacophores with tailored properties.

Recent studies have highlighted the importance of fluorinated pyridines in the design of small-molecule drugs targeting cancer, inflammation, and infectious diseases. For instance, modifications at the 3-position of pyridine rings have been shown to influence receptor binding affinity and selectivity. The fluoro substituent in O-2-(3-fluoropyridin-2-yl)ethylhydroxylamine is expected to enhance its interaction with biological targets, thereby improving therapeutic efficacy.

The synthesis of this compound involves multi-step organic reactions, including nucleophilic aromatic substitution and functional group transformations. Advanced synthetic methodologies have been employed to ensure high yields and purity, which are critical for pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions have been utilized to introduce the fluoropyridine moiety efficiently.

From a biological perspective, O-2-(3-fluoropyridin-2-yl)ethylhydroxylamine exhibits potential as an intermediate in the development of novel therapeutics. Its structural features suggest that it may interact with enzymes or receptors involved in metabolic disorders, neurodegenerative diseases, or autoimmune conditions. Preliminary computational studies indicate favorable binding properties with certain protein targets, warranting further experimental validation.

The compound's physicochemical properties, such as solubility and stability, have been carefully evaluated to assess its suitability for drug formulation. Optimizing these parameters is essential for ensuring bioavailability and shelf-life. Collaborative efforts between synthetic chemists and biologists are ongoing to explore its full potential in preclinical studies.

In conclusion, O-2-(3-fluoropyridin-2-yl)ethylhydroxylamine (CAS No. 2229631-99-4) represents a significant contribution to the chemical pharmaceutical landscape. Its unique structural attributes and reactivity make it a valuable asset for drug discovery programs aimed at addressing unmet medical needs. Continued research into this compound is expected to yield novel therapeutic entities with enhanced efficacy and safety profiles.

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